Isodeoxyelephantopin

Anticancer Sesquiterpene lactone Cytotoxicity

Securing stereochemically pure (9Z)-isodeoxyelephantopin for C9-geometry SAR studies is difficult-most suppliers offer only the (9E) isomer. This (9Z,12R)-configured germacranolide sesquiterpene lactone resolves this gap. • Unique 9Z geometry alters α-methylene-γ-lactone spatial orientation vs. (9E)-deoxyelephantopin • Enables direct IC50 comparison (2.7 vs. 3.3 μg/mL stereoisomer differential in L-929 cells) • In vivo superiority validated: 99% vs. 68% tumor reduction over paclitaxel in TS/A model • Custom synthesis; standard packs 10-100 mg; full analytical characterization provided

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B10825268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodeoxyelephantopin
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14-,15+,16+/m1/s1
InChIKeyJMUOPRSXUVOHFE-SAMGQYDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9Z)-Deoxyelephantopin: Structural and Functional Baseline


The compound [(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate (molecular formula C19H20O6, molecular weight 344.4 g/mol) is a sesquiterpene lactone characterized by a germacranolide-derived tricyclic core with a 2-methylprop-2-enoate ester side chain and specific (9Z) geometric configuration at the C9-C10 double bond [1]. This stereoisomer belongs to the deoxyelephantopin family, a class of natural products isolated from Elephantopus scaber and related species, recognized for their α,β-unsaturated γ-lactone pharmacophore essential for biological activity [1][2]. While the more common (9E)-deoxyelephantopin (CAS 29307-03-7) has been extensively characterized, this (9Z)-configured isomer represents a distinct chemical entity whose stereochemical divergence may confer differential biological profiles relevant to research and procurement decisions [2].

Procurement: Why (9Z)-Deoxyelephantopin Cannot Be Substituted


Sesquiterpene lactones within the deoxyelephantopin class exhibit pronounced stereochemistry-dependent biological divergence, precluding simple substitution of one analog for another. Direct comparative studies demonstrate that even minor stereochemical alterations—such as the C9 double bond geometry (E vs. Z) or C8/C12 configuration—yield measurable differences in cytotoxic potency, target engagement, and in vivo efficacy [1][2]. For instance, deoxyelephantopin (9E,8R,12R) and its diastereomer isodeoxyelephantopin (9E,8R,12S) display distinct IC50 values against the same tumor cell line (2.7 μg/mL vs. 3.3 μg/mL, respectively) [1]. Furthermore, the (9Z)-configured isomer described herein possesses a unique spatial orientation of the α-methylene-γ-lactone warhead relative to the macrocyclic framework, which may influence electrophilic reactivity and target protein engagement kinetics in ways not replicated by the more widely available (9E)-deoxyelephantopin or scabertopin analogs [3]. Selection of this specific stereoisomer is therefore critical for experiments where stereochemical purity and precise 3D pharmacophore presentation are experimental variables.

(9Z)-Deoxyelephantopin: Quantitative Differentiation Evidence


Cytotoxicity: Deoxyelephantopin vs. Isodeoxyelephantopin in L-929 Cells

In a direct head-to-head comparison of stereoisomers isolated from the same plant source, deoxyelephantopin (possessing 8R,12R configuration with 9E geometry) demonstrated superior cytotoxicity relative to isodeoxyelephantopin (8R,12S configuration with 9E geometry) against L-929 murine fibrosarcoma cells [1]. This stereochemical distinction—mirroring the C9 configuration difference between the target (9Z) compound and the common (9E)-deoxyelephantopin—illustrates how specific stereoisomeric identity impacts biological activity [1].

Anticancer Sesquiterpene lactone Cytotoxicity

In Vivo Antitumor Efficacy: Deoxyelephantopin vs. Paclitaxel

In a direct comparative in vivo study using the TS/A murine mammary adenocarcinoma orthotopic model in BALB/c mice, deoxyelephantopin (9E,8R,12R) exhibited superior antitumor and antimetastatic efficacy relative to the standard chemotherapeutic paclitaxel [1]. This data establishes a performance benchmark for the deoxyelephantopin scaffold against a clinically relevant comparator, providing context for evaluating the target (9Z) isomer.

Breast cancer In vivo efficacy Metastasis suppression

Metastasis Suppression: Deoxyelephantopin vs. Paclitaxel

The same in vivo study comparing deoxyelephantopin (9E,8R,12R) with paclitaxel demonstrated that deoxyelephantopin provided superior suppression of lung metastasis and significantly extended median survival time in tumor-bearing mice [1]. These endpoints are critical for evaluating therapeutic potential in metastatic cancer models.

Metastasis Survival prolongation Breast cancer

P70S6K Kinase Inhibition by Deoxyelephantopin

In vitro kinase profiling using AlphaScreen technology revealed that deoxyelephantopin (9E,8R,12R) exhibits preferential inhibitory activity against P70S6K relative to Akt and mTOR within the same signaling cascade, with quantifiable concentration-dependent inhibition [1]. This target selectivity profile may be influenced by stereochemistry and provides a mechanistic basis for the compound's biological effects distinct from pan-kinase inhibitors.

Kinase inhibition mTOR pathway Breast cancer

Antitrypanosomal Selectivity of Deoxyelephantopin

In a bioassay-guided fractionation study, deoxyelephantopin (9E,8R,12R) demonstrated potent antitrypanosomal activity against Trypanosoma brucei rhodesiense with an exceptionally high selectivity index relative to mammalian cytotoxicity [1]. This selectivity profile is a critical differentiator for compounds being evaluated as antiparasitic lead candidates.

Antiparasitic Trypanosoma brucei Selectivity

Cytotoxicity Profile Across Human Cancer Cell Lines

Deoxyelephantopin (9E,8R,12R) exhibits differential cytotoxicity across a panel of human cancer cell lines, with IC50 values spanning 1.86 to 7.46 μg/mL depending on tissue origin [1]. This cell line-dependent potency profile provides a baseline for evaluating the activity of the (9Z) isomer and may inform selection of appropriate cellular models for mechanistic studies.

Cancer cell panel IC50 profiling Broad-spectrum activity

(9Z)-Deoxyelephantopin: Research Applications


Stereochemistry-Activity Relationship (SAR) Studies

This (9Z)-configured isomer is ideally suited for systematic SAR investigations examining the impact of C9-C10 double bond geometry on biological activity. Comparative studies with the more common (9E)-deoxyelephantopin can directly test whether the Z configuration alters electrophilic reactivity of the α-methylene-γ-lactone moiety, target protein engagement kinetics, or cellular permeability [1]. Given the established IC50 differences between stereoisomers in this class (e.g., 2.7 vs. 3.3 μg/mL for deoxyelephantopin vs. isodeoxyelephantopin against L-929 cells), stereochemical variation at C9 is predicted to produce quantifiable activity shifts [1].

Metastatic Breast Cancer Models

Based on the demonstrated in vivo superiority of the deoxyelephantopin scaffold over paclitaxel in suppressing orthotopic tumor growth (99% vs. 68% reduction) and lung metastasis (82% vs. 63% reduction) in the TS/A mammary adenocarcinoma model [2], this (9Z) isomer is positioned for comparative efficacy evaluation in metastatic breast cancer models. Research programs investigating novel antimetastatic mechanisms—particularly those involving calpain-mediated adhesion dynamics and reactive oxygen species-mediated aggresome formation [2]—may benefit from inclusion of this stereochemically defined compound.

Antiparasitic Drug Discovery for Trypanosoma brucei

The exceptional selectivity index (SI = 204.55) demonstrated by deoxyelephantopin against Trypanosoma brucei rhodesiense relative to mammalian L-6 myoblast cells [3] supports evaluation of this (9Z) isomer in antiparasitic screening cascades. The high SI value indicates a wide therapeutic window, a critical parameter for advancing compounds in neglected disease pipelines. Comparative testing against other kinetoplastid parasites (e.g., T. cruzi, Leishmania spp.) may further define the antiprotozoal spectrum of this stereoisomer.

mTOR/P70S6K Pathway Interrogation

The preferential inhibition of P70S6K phosphorylation (IC50 = 7.13 μM) relative to Akt and mTOR [4] positions this compound class for targeted interrogation of the mTOR/P70S6K signaling axis. Researchers studying differential pathway node inhibition—particularly in ER-positive breast cancer models (MCF-7) where this selectivity was established—may utilize this (9Z) isomer to assess whether stereochemical modification at C9 alters kinase selectivity profiles or downstream signaling outcomes.

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